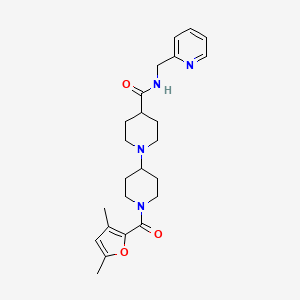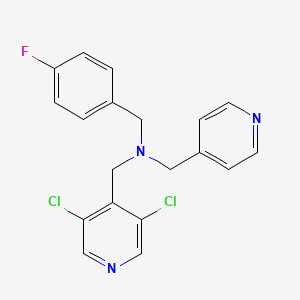
2-(5-fluoro-2-methoxyphenyl)quinoline
Descripción general
Descripción
2-(5-fluoro-2-methoxyphenyl)quinoline, also known as 5-Fluoro-2-methoxyphenyl-2-quinolinylmethanone (FMQM), is a synthetic compound that has been extensively studied for its potential use in various scientific applications. This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound that has been widely used in medicinal chemistry.
Aplicaciones Científicas De Investigación
Antiviral Properties against SARS-CoV-2 : Quinoline derivatives, including those with fluoro and methoxy substituents, have shown high potency against SARS-CoV-2. The selectivity index of these compounds indicates significant efficacy, potentially offering therapeutic options for coronavirus-related diseases (Seliem et al., 2021).
Synthesis and Pharmaceutical Applications : Quinoline derivatives are synthesized using various techniques, such as rhodium-catalyzed oxidative annulation. These compounds, including those with methoxy and fluoro substituents, are applicable in the pharmaceutical industry for creating quinoline-2-carboxylate derivatives (Wang et al., 2018).
In-vitro Anti-inflammatory Properties : Quinoline analogs with various substituents, including fluoro and methoxy groups, have shown potential in in-vitro anti-inflammatory studies. These compounds are synthesized and characterized for their molecular structure and thermal behavior, further enhancing their applicability in medicinal chemistry (Sureshkumar et al., 2017).
Inhibition of Cell-free Platelet Derived Growth Factor Receptor Tyrosine Kinase (PDGF-RTK) : Quinoline derivatives, particularly those with dimethoxy groups and lipophilic substituents, have shown potent inhibition of PDGF-RTK. These findings suggest potential applications in cancer therapy and other diseases involving PDGF-RTK (Maguire et al., 1994).
Synthesis of Fluorophores and Radioprotectors : Quinoline derivatives are known for their efficiency as fluorophores, widely used in biochemistry and medicine for studying biological systems. They are also explored for potential applications as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
- for their antitumor activities. These compounds, such as 5-hydroxy-7-methoxy-2-phenyl-4-quinolones, demonstrate significant antiproliferative activity, indicating their potential as antitumor agents (Hadjeri et al., 2004).
Synthesis and Anticancer Activity : A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been synthesized with varied functional groups including fluoro and methoxy substituents. Some of these compounds have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, underscoring their potential in anticancer applications (Reddy et al., 2015).
Synthesis of Fluoro-3-alkoxy-1,3-butadienes : Quinoline solutions have been used to synthesize 2-fluoro-3-alkoxy-1,3-butadienes. These compounds exhibit smooth 4 + 2 cycloaddition reactions, suggesting their utility in synthetic chemistry (Patrick, Rogers, & Gorrell, 2002).
Inhibitors of c-Met Kinase : Novel quinoline derivatives, including those with 2-fluorophenoxy substituents, have been evaluated as inhibitors of c-Met kinase. These compounds show moderate to excellent antiproliferative activity against various cancer cell lines, highlighting their potential in cancer therapy (Zhou et al., 2014).
Synthesis of Cadmium Complexes : 2-Phenylquinoline derivatives with fluoro and methoxy groups have been used to synthesize new cadmium complexes. These complexes have been studied for their fluorescent behavior and antibacterial activities, indicating their potential in biochemistry and medicine (Lei et al., 2014).
Synthesis and Antimicrobial Activity : Quinolone derivatives with fluorovinyl groups have been synthesized and evaluated for their in vitro antibacterial activity. These compounds show potential as antimicrobial agents, particularly against resistant bacterial strains (Asahina et al., 2005).
Propiedades
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c1-19-16-9-7-12(17)10-13(16)15-8-6-11-4-2-3-5-14(11)18-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTARATFCADXBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1H-benzimidazol-2-yl)ethyl]-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4256685.png)
![1-[4-(1H-imidazol-1-yl)benzyl]piperidine](/img/structure/B4256689.png)
![1-{2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B4256690.png)
![1-(3-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenyl)ethanone](/img/structure/B4256712.png)
![N,N-diethyl-1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B4256720.png)
![2-(4-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B4256736.png)
![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine](/img/structure/B4256738.png)
![({5-[1-(1H-pyrazol-1-yl)ethyl]-4-pyridin-3-yl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4256750.png)
![1-(3-fluorophenyl)-4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B4256757.png)
![N-cyclobutyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4256767.png)

![3-(2-cyclohexylethyl)-5-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4256786.png)
![5-[3-(2-pyridinylmethoxy)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B4256791.png)